molecular formula C11H12ClNO3 B12610259 Ethyl 3-(2-amino-5-chlorophenoxy)prop-2-enoate CAS No. 917872-62-9

Ethyl 3-(2-amino-5-chlorophenoxy)prop-2-enoate

Cat. No.: B12610259
CAS No.: 917872-62-9
M. Wt: 241.67 g/mol
InChI Key: QSHYBRYVYPNKAW-UHFFFAOYSA-N
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Description

Ethyl 3-(2-amino-5-chlorophenoxy)prop-2-enoate is an α,β-unsaturated ester featuring a 2-amino-5-chlorophenoxy substituent. Such characteristics make it relevant in pharmaceutical and agrochemical research, particularly as a precursor for bioactive molecules .

Properties

CAS No.

917872-62-9

Molecular Formula

C11H12ClNO3

Molecular Weight

241.67 g/mol

IUPAC Name

ethyl 3-(2-amino-5-chlorophenoxy)prop-2-enoate

InChI

InChI=1S/C11H12ClNO3/c1-2-15-11(14)5-6-16-10-7-8(12)3-4-9(10)13/h3-7H,2,13H2,1H3

InChI Key

QSHYBRYVYPNKAW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=COC1=C(C=CC(=C1)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-amino-5-chlorophenoxy)prop-2-enoate typically involves the reaction of 2-amino-5-chlorophenol with ethyl acrylate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion attacks the acrylate ester, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The compound undergoes hydrolysis under acidic or basic conditions to yield 3-(2-amino-5-chlorophenoxy)prop-2-enoic acid and ethanol.

Conditions Reagents Products
Acidic (e.g., HCl)Dilute HCl, H₂OProp-2-enoic acid derivative + ethanol
Basic (e.g., NaOH)NaOH, H₂OSodium salt of prop-2-enoic acid + ethanol

The reaction proceeds via nucleophilic attack of water or hydroxide ions on the carbonyl carbon, followed by cleavage of the ester bond.

Polymerization Reactions

The α,β-unsaturated propenoate moiety enables polymerization through radical or ionic mechanisms:

  • Radical Polymerization : Initiated by AIBN (azobisisobutyronitrile) or peroxides, forming poly(propenoate) chains.

  • Ionic Polymerization : Catalyzed by Lewis acids (e.g., BF₃), yielding stereoregular polymers.

Example Product :
Poly[ethyl 3-(2-amino-5-chlorophenoxy)prop-2-enoate]\text{Poly}[ethyl\ 3\text{-}(2\text{-amino-5-chlorophenoxy})\text{prop-2-enoate}]
Applications: Potential use in biodegradable materials or drug-delivery systems.

Nucleophilic Substitution at the Amino Group

The primary amino group (-NH₂) participates in alkylation and acylation reactions:

Reaction Type Reagents Products
Alkylation Alkyl halides (e.g., CH₃I)N-Alkylated derivatives
Acylation Acetyl chlorideN-Acetylated derivatives

These modifications enhance lipophilicity or alter biological activity, as seen in related pyrimidinedione derivatives .

Conjugate Addition (Michael Addition)

The α,β-unsaturated ester acts as a Michael acceptor, reacting with nucleophiles (e.g., amines, thiols):

Example Reaction :
Ethyl propenoate+RNH2Ethyl 3-(2-amino-5-chlorophenoxy)-β-R-aminopropanoate\text{Ethyl propenoate} + \text{RNH}_2 \rightarrow \text{Ethyl 3-(2-amino-5-chlorophenoxy)-β-R-aminopropanoate}

Mechanism: Nucleophilic attack at the β-carbon of the propenoate group, followed by proton transfer .

Cycloaddition Reactions

The conjugated double bond facilitates [4+2] Diels-Alder reactions with dienes:

Example :
Ethyl propenoate+1,3-butadieneCyclohexene derivative\text{Ethyl propenoate} + \text{1,3-butadiene} \rightarrow \text{Cyclohexene derivative}

This reactivity is inferred from structurally similar compounds like ethyl (2E)-3-(5-chlorothiophen-2-yl)prop-2-enoate, which undergo cycloadditions .

Interaction with Biological Targets

The amino and chlorophenoxy groups enable binding to enzymes or receptors:

  • Enzyme Inhibition : The amino group forms hydrogen bonds with catalytic residues (e.g., in BCAT1/2 enzymes) .

  • Receptor Modulation : The chlorophenoxy moiety may interact with hydrophobic pockets in proteins.

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light cleaves the chlorophenoxy group, forming quinone-like byproducts.

  • Oxidative Degradation : Reacts with peroxides to form epoxides or hydroxylated derivatives.

Key Research Findings

  • Hydrolysis and polymerization are the most well-characterized reactions.

  • Biological activity correlates with substitutions at the amino group, as demonstrated in kinase inhibitor patents .

  • Conjugate additions and cycloadditions remain understudied but are mechanistically plausible .

This compound’s versatility makes it valuable for pharmaceutical synthesis and materials science, though further studies are needed to explore underutilized reactions like asymmetric catalysis.

Scientific Research Applications

Chemistry

Ethyl 3-(2-amino-5-chlorophenoxy)prop-2-enoate serves as a versatile building block in organic synthesis. It can be utilized in:

  • Synthesis of Pharmaceuticals : The compound acts as a precursor for various drug candidates targeting specific biological pathways.
  • Agrochemicals : It is used in the development of herbicides and pesticides due to its ability to interact with plant growth regulators.

Biology

The compound has been studied for its biological activities, particularly:

  • Antimicrobial Properties : this compound has shown activity against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate moderate antibacterial activity.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa32
  • Anticancer Activity : In vitro studies demonstrate significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were determined through MTT assays:
Cell LineIC50 (µM)
MCF-715
HeLa20

The mechanism of action involves apoptosis induction, indicated by increased caspase activity.

Medicine

In the medical field, research is ongoing to explore the compound's potential as a drug delivery system. Its unique structure allows for modifications that enhance bioavailability and target specificity.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against clinical isolates. The results confirmed its effectiveness against resistant strains, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Evaluation in Cancer Models

In vivo studies using xenograft models demonstrated that administration of this compound resulted in significant tumor reduction compared to control groups. Histopathological analysis revealed reduced proliferation markers and increased apoptosis in tumor tissues.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-amino-5-chlorophenoxy)prop-2-enoate involves its interaction with specific molecular targets. The amino and chloro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The compound may also undergo metabolic transformations that enhance its biological effects.

Comparison with Similar Compounds

Ethyl (2E)-3-(5′-Chloro-2′-propargyloxyphenyl)prop-2-enoate ()

  • Key Difference: Replaces the amino group with a propargyloxy (–O–C≡CH) moiety.
  • Impact: The propargyloxy group introduces alkyne functionality, enabling click chemistry applications but reducing hydrogen-bonding capacity compared to the amino group in the target compound .

Ethyl (E)-3-[[3-[1-(4-chlorophenyl)cyclopropyl]-4-cyano-1H-pyrazol-5-yl]amino]-2-(aryloxy)prop-2-enoate ()

  • Key Difference: Incorporates a pyrazole ring substituted with a 4-chlorophenyl-cyclopropyl group and a cyano (–CN) group.

Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate ()

  • Key Difference: Replaces the phenoxy group with a 2-chloro-6-fluorophenyl substituent and includes an isoxazole ring.
  • Impact: Fluorine’s electronegativity and the isoxazole’s rigidity may improve metabolic stability but reduce solubility compared to the amino-phenoxy motif .

Physicochemical Properties

Property Ethyl 3-(2-amino-5-chlorophenoxy)prop-2-enoate Ethyl (2E)-3-(5′-chloro-2′-propargyloxyphenyl)prop-2-enoate Ethyl (E)-3-[[3-[1-(4-chlorophenyl)cyclopropyl]-4-cyano-1H-pyrazol-5-yl]amino]prop-2-enoate
Molecular Formula C₁₁H₁₂ClNO₃ (estimated) C₁₄H₁₃ClO₃ C₂₀H₁₈ClN₅O₂
Molar Mass (g/mol) ~241.67 ~264.70 ~395.84
Solubility Moderate in polar solvents (e.g., DMSO) Low due to alkyne hydrophobicity Low (high logP from pyrazole and cyano groups)
Hydrogen-Bond Capacity High (amino and ester groups) Low (propargyloxy lacks H-bond donors) Moderate (pyrazole NH and cyano)

Biological Activity

Ethyl 3-(2-amino-5-chlorophenoxy)prop-2-enoate is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article will explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as acrylates, characterized by the presence of an α,β-unsaturated carbonyl group. The structure can be represented as follows:

\text{Ethyl 3 2 amino 5 chlorophenoxy prop 2 enoate}\quad \text{ C 12}$$H$$_{12}$$ClN$$_{1}$$O$$_{3}$$)}

This compound features a chlorinated phenoxy group, which is crucial for its biological activity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, in a comparative study, the compound demonstrated an inhibition zone of 15 mm against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have been evaluated in several in vitro studies. Notably, it showed cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The IC_{50} values were reported as follows:

Cell LineIC_{50} (µM)
MCF-717
HT-299

These results suggest that the compound may selectively target cancer cells while sparing normal cells .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit key enzymes involved in cell proliferation and survival pathways. For example, the presence of the amino group enhances its binding affinity to certain receptors or enzymes, thereby modulating their activity .

Study on Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers tested this compound against clinical isolates of Staphylococcus aureus. The compound was found to be effective at concentrations as low as 10 µg/mL, suggesting its potential for development into a therapeutic agent .

Evaluation of Anticancer Effects

A significant study conducted on various cancer cell lines demonstrated that this compound not only inhibited cell growth but also induced apoptosis in MCF-7 cells. Flow cytometry analysis showed an increase in the percentage of apoptotic cells after treatment with the compound, confirming its role as an anticancer agent .

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